

A Comprehensive Technical Guide to 5,6-Dihydro-5-Fluorouracil- ^{13}C , $^{15}\text{N}_2$

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Compound of Interest

Compound Name: 5,6-Dihydro-5-Fluorouracil- ^{13}C , $^{15}\text{N}_2$

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Introduction

5,6-Dihydro-5-Fluorouracil (DHFU) is the primary and rate-limiting catabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The conversion of 5-FU to DHFU is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). Understanding the chemical properties and analytical quantification of DHFU is crucial for pharmacokinetic studies, therapeutic drug monitoring, and predicting 5-FU toxicity in patients, particularly those with DPD deficiency. The isotopically labeled 5,6-Dihydro-5-Fluorouracil- ^{13}C , $^{15}\text{N}_2$ serves as an essential internal standard for accurate quantification of DHFU in biological matrices by mass spectrometry. This guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of this labeled compound.

Chemical and Physical Properties

While specific experimental data for 5,6-Dihydro-5-Fluorouracil- ^{13}C , $^{15}\text{N}_2$ is not readily available in public literature, the properties can be inferred from its unlabeled counterpart and its labeled precursor, 5-Fluorouracil- ^{13}C , $^{15}\text{N}_2$.

Table 1: Physicochemical Properties of 5,6-Dihydro-5-Fluorouracil- ^{13}C , $^{15}\text{N}_2$ and Related Compounds

Property	5,6-Dihydro-5-Fluorouracil- ¹³ C, ¹⁵ N ₂	5,6-Dihydro-5-Fluorouracil (Unlabeled)	5-Fluorouracil- ¹³ C, ¹⁵ N ₂ (Precursor)
Synonyms	5-DHFU- ¹³ C, ¹⁵ N ₂ ; 5-Fluorodihydropyrimidine-2,4-dione- ¹³ C, ¹⁵ N ₂	DHFU, 5-Fluorodihydrouracil	5-FU- ¹³ C, ¹⁵ N ₂
CAS Number	1189492-99-6[1]	696-06-0[2]	1189423-58-2[3][4]
Molecular Formula	C ₃ ¹³ CH ₅ F ¹⁵ N ₂ O ₂	C ₄ H ₅ FN ₂ O ₂ [2]	¹³ CC ₃ H ₃ F ¹⁵ N ₂ O ₂
Molecular Weight	135.07 g/mol	132.09 g/mol [2]	133.06 g/mol [4]
Appearance	Inferred to be a solid	White solid	Tan Solid[3]
Melting Point	Not available	228-230 °C	>151 °C (dec.)[3]
Solubility	Not available	DMSO: 43 mg/mL, PBS (pH 7.2): 8 mg/mL, Ethanol: 0.8 mg/mL, DMF: 60 mg/mL	DMSO (Slightly), Methanol (Slightly)[3]
Isotopic Purity	Not specified, typically >98% for commercial standards	N/A	99.2%[3]
Chemical Purity	Not specified, typically >95% for commercial standards	N/A	95.82% by HPLC[3]

Synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

A specific, detailed experimental protocol for the synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is not published. However, it can be reasonably synthesized by adapting established methods for the preparation of unlabeled DHFU, starting from the isotopically labeled precursor, 5-Fluorouracil-¹³C,¹⁵N₂. Two common methods are catalytic hydrogenation and chemical reduction.

Experimental Protocol: Synthesis via Catalytic Hydrogenation (Adapted)

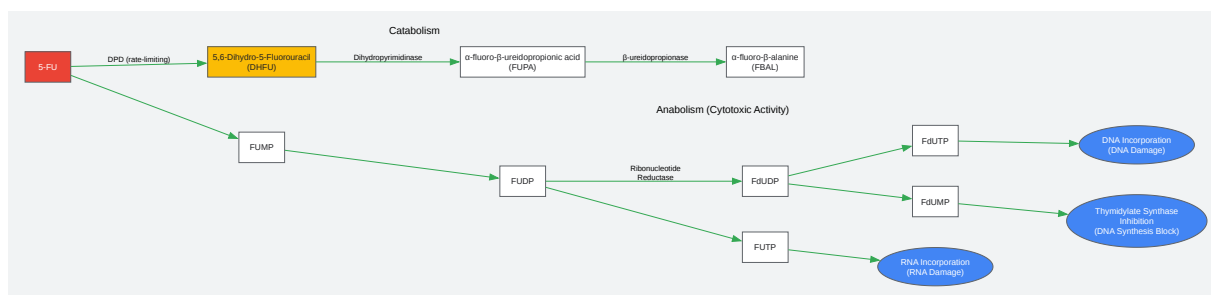
This protocol is adapted from the synthesis of unlabeled 5,6-Dihydro-5-Fluorouracil[5].

- **Dissolution:** Dissolve 5-Fluorouracil- ^{13}C , $^{15}\text{N}_2$ (1 equivalent) in methanol with vigorous stirring for one hour.
- **Catalyst Addition:** Add 10 mol% Palladium on carbon (Pd/C) to the solution.
- **Hydrogenation:** Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.
- **Work-up:** Dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.
- **Concentration:** Concentrate the filtrate under reduced pressure.
- **Purification:** Recrystallize the resulting solid from water to yield 5,6-Dihydro-5-Fluorouracil- ^{13}C , $^{15}\text{N}_2$.

Note: This reaction may produce a mixture of the desired product and 5,6-dihydrouracil- ^{13}C , $^{15}\text{N}_2$, which may require further purification.

Metabolic Pathway of 5-Fluorouracil

5,6-Dihydro-5-Fluorouracil is a key metabolite in the catabolic pathway of 5-Fluorouracil. Understanding this pathway is essential for contextualizing the importance of DHFU measurement.



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Caption: Metabolic pathway of 5-Fluorouracil (5-FU).

Analytical Applications

The primary application of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is as an internal standard for the quantification of endogenous DHFU in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for therapeutic drug monitoring of 5-FU and for identifying patients with DPD deficiency.

Experimental Protocol: Quantification of DHFU in Human Plasma by LC-MS/MS (Compiled)

This protocol is a compilation of methodologies described in the literature[6][7].

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

- To 100 μL of human plasma, add an appropriate amount of 5,6-Dihydro-5-Fluorouracil- $^{13}\text{C},^{15}\text{N}_2$ as an internal standard.
- Add 900 μL of chilled acetonitrile to precipitate proteins while vortexing.
- Centrifuge the samples at 6000 rpm for 5 minutes.
- Transfer the supernatant to a new tube.
- Perform a liquid-liquid extraction with 10:1 ethyl acetate-2-propanol (v/v).
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.

2. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Atlantis dC18 or Kinetex PS C18).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1.0 mM ammonium acetate with 0.5 mM formic acid) and an organic solvent (e.g., methanol or acetonitrile).
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both DHFU and its labeled internal standard.

Table 2: Exemplary Mass Spectrometry Parameters

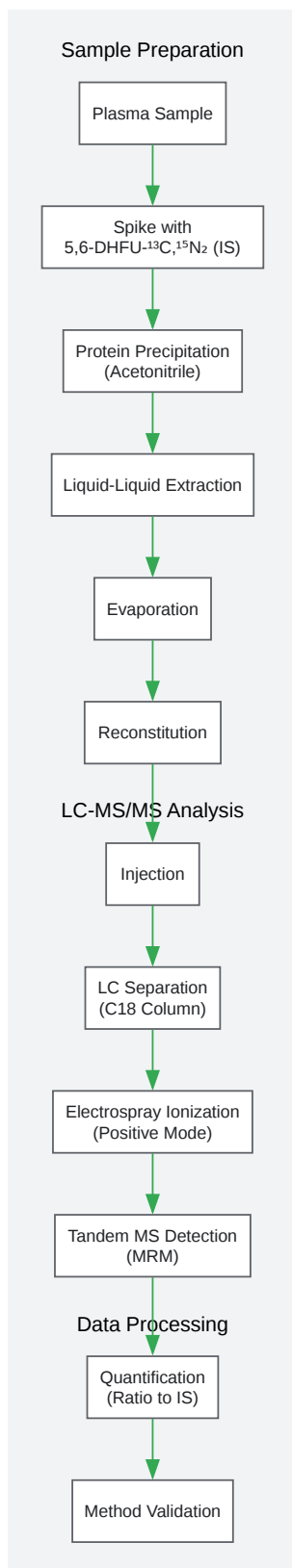
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
5,6-Dihydro-5-Fluorouracil	133.1	Specific fragment
5,6-Dihydro-5-Fluorouracil- ¹³ C, ¹⁵ N ₂	136.1	Corresponding fragment

Note: Specific MRM transitions and other mass spectrometer parameters should be optimized for the instrument in use.

3. Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the assessment of:

- **Linearity:** A calibration curve should be prepared by spiking known concentrations of DHFU into blank plasma.
- **Accuracy and Precision:** Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified.
- **Selectivity and Specificity:** Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
- **Matrix Effect:** The effect of plasma components on the ionization of the analyte and internal standard.
- **Stability:** The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).



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Caption: General workflow for DHFU analysis using LC-MS/MS.

Conclusion

5,6-Dihydro-5-Fluorouracil- ^{13}C , $^{15}\text{N}_2$ is an indispensable tool for the accurate and precise quantification of the 5-FU metabolite DHFU. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of DHFU levels in clinical and research settings, contributing to a better understanding of 5-FU pharmacology and improving patient safety through personalized medicine approaches. While detailed physicochemical data for the labeled compound itself is scarce, its properties can be largely inferred from its unlabeled form and its labeled precursor. The synthesis can be achieved by adapting established chemical reductions, and its application in validated analytical methods is well-documented.

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